molecular formula C8H8N4 B12845264 8-Methylpyrido[2,3-b]pyrazin-7-amine

8-Methylpyrido[2,3-b]pyrazin-7-amine

Katalognummer: B12845264
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: VBCJNXBEFWELPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylpyrido[2,3-b]pyrazin-7-amine is a heterocyclic compound with the molecular formula C₈H₈N₄. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .

Analyse Chemischer Reaktionen

8-Methylpyrido[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Methylpyrido[2,3-b]pyrazin-7-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Methylpyrido[2,3-b]pyrazin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with DNA and other biomolecules, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

8-Methylpyrido[2,3-b]pyrazin-7-amine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family. Some of these compounds include:

    Pyrido[2,3-b]pyrazine: The parent compound with a similar structure but without the methyl group.

    7-Aminopyrido[2,3-b]pyrazine: A derivative with an amino group at the 7th position.

    8-Methylpyrido[2,3-b]pyrazine: A derivative with a methyl group at the 8th position but without the amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

8-methylpyrido[2,3-b]pyrazin-7-amine

InChI

InChI=1S/C8H8N4/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,9H2,1H3

InChI-Schlüssel

VBCJNXBEFWELPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC2=NC=CN=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.